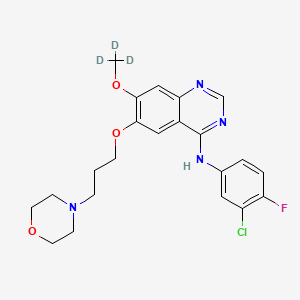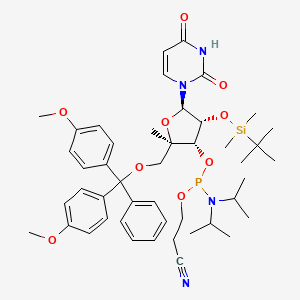
Fexofenadine-d6 Methyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fexofenadine-d6 Methyl Ester is a deuterium-labeled derivative of Fexofenadine Methyl Ester. It is primarily used in scientific research as a stable isotope-labeled compound. The molecular formula of this compound is C33H35D6NO4, and it has a molecular weight of 521.72 g/mol . This compound is often utilized in pharmacokinetic studies and drug metabolism research due to its stable isotope labeling, which allows for precise quantification and tracking in biological systems .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fexofenadine-d6 Methyl Ester involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing environmental impact. The use of environmentally friendly reagents and catalysts is emphasized to ensure sustainable production .
化学反应分析
Types of Reactions
Fexofenadine-d6 Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and manganese(II) acetate.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound .
科学研究应用
Fexofenadine-d6 Methyl Ester has a wide range of applications in scientific research:
Pharmacokinetic Studies: The compound is used to study the absorption, distribution, metabolism, and excretion of drugs in biological systems.
Drug Metabolism Research: It helps in understanding the metabolic pathways and identifying metabolites of drugs.
Quantitative Analysis: The stable isotope labeling allows for precise quantification of drug concentrations in biological samples using techniques like liquid chromatography-tandem mass spectrometry.
Biological Studies: It is used in studies involving histamine receptors and other biological targets.
作用机制
Fexofenadine-d6 Methyl Ester exerts its effects by selectively antagonizing histamine H1 receptors on the surface of cells in various organ systems . This action prevents histamine from binding to its receptors, thereby reducing allergic symptoms such as itching, swelling, and redness . The deuterium labeling does not significantly alter the mechanism of action but allows for better tracking and quantification in research studies .
相似化合物的比较
Similar Compounds
Fexofenadine: The parent compound, used as an antihistamine for treating allergic symptoms.
Fexofenadine Methyl Ester: The non-deuterated version of Fexofenadine-d6 Methyl Ester.
Keto Fexofenadine: An oxidized derivative of Fexofenadine.
Uniqueness
This compound is unique due to its stable isotope labeling, which provides advantages in pharmacokinetic and metabolic studies. The deuterium atoms allow for precise tracking and quantification, making it a valuable tool in scientific research .
属性
分子式 |
C33H41NO4 |
|---|---|
分子量 |
521.7 g/mol |
IUPAC 名称 |
methyl 3,3,3-trideuterio-2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-(trideuteriomethyl)propanoate |
InChI |
InChI=1S/C33H41NO4/c1-32(2,31(36)38-3)26-18-16-25(17-19-26)30(35)15-10-22-34-23-20-29(21-24-34)33(37,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29-30,35,37H,10,15,20-24H2,1-3H3/i1D3,2D3 |
InChI 键 |
GOUQSHOAAGQXNJ-WFGJKAKNSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)(C(=O)OC)C([2H])([2H])[2H] |
规范 SMILES |
CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;5-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B12420347.png)










